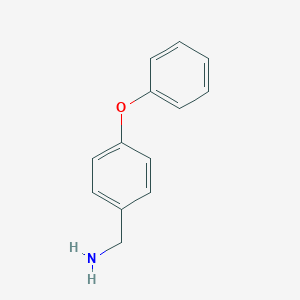

4-Phenoxybenzylamine

Vue d'ensemble

Description

4-Phénoxybenzylamine: est un composé organique de formule moléculaire C₁₃H₁₃NO et de masse moléculaire 199,25 g/mol . Il se caractérise par une structure de benzylamine substituée par un groupe phénoxy en position para. Ce composé est connu pour ses applications dans divers domaines de la recherche scientifique, en particulier dans l'étude des agents antiviraux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La 4-Phénoxybenzylamine peut être synthétisée par plusieurs méthodes. Une approche courante implique la réduction du 4-phénoxybenzonitrile en utilisant de l'hydrogène en présence d'un catalyseur approprié . La réaction se déroule généralement dans des conditions douces, ce qui permet d'obtenir le produit souhaité avec une pureté et un rendement élevés .

Méthodes de production industrielle: Dans les milieux industriels, la préparation de la 4-Phénoxybenzylamine implique souvent l'utilisation de p-halobenzonitrile comme matière première. Le processus comprend l'utilisation d'un solvant tel que R’OH en présence de R’OM, suivie d'une réduction par l'hydrogène . Cette méthode est avantageuse en raison de son rendement élevé, de sa pureté élevée et de son faible coût de production .

Analyse Des Réactions Chimiques

Types de réactions: La 4-Phénoxybenzylamine subit diverses réactions chimiques, notamment:

Oxydation: Ce composé peut être oxydé pour former des amides ou des nitriles correspondants dans des conditions spécifiques.

Réduction: Il peut être réduit pour former des amines primaires.

Substitution: Le groupe phénoxy peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants:

Oxydation: Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction: L'hydrogène gazeux en présence d'un catalyseur au palladium ou au platine est couramment utilisé.

Substitution: Des nucléophiles tels que les alcoolates ou les amines peuvent être utilisés en milieu basique.

Produits majeurs:

Oxydation: Formation d'amides ou de nitriles.

Réduction: Formation d'amines primaires.

Substitution: Formation de benzylamines substituées.

4. Applications de la recherche scientifique

La 4-Phénoxybenzylamine a une large gamme d'applications dans la recherche scientifique:

Chimie: Elle est utilisée comme élément de base dans la synthèse de divers composés organiques.

Médecine: La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique.

Industrie: Elle est utilisée dans la production de produits chimiques fins et de produits pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action de la 4-Phénoxybenzylamine implique l'inhibition de la protéine NS3 du virus de l'hépatite C. Elle stabilise une conformation inactive de la protéine NS3, inhibant ainsi sa fonction . Cette action est obtenue par liaison à un nouveau site de liaison hautement conservé situé à l'interface entre les domaines protéase et hélicase de la protéine NS3 . L'inhibition de la fonction de la protéine NS3 représente une nouvelle classe d'agents antiviraux à action directe .

Applications De Recherche Scientifique

Pharmaceutical Development

4-Phenoxybenzylamine serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. It enhances drug efficacy by modifying pharmacokinetic properties and improving specificity towards biological targets .

Organic Synthesis

This compound is extensively used in the synthesis of complex organic molecules. It plays a vital role in developing new materials and chemicals, making it valuable in organic chemistry research .

Biological Research

In biological applications, this compound is utilized as a building block for synthesizing biologically active compounds, including enzyme inhibitors and receptor ligands. Its ability to modulate enzyme activity makes it significant in drug discovery .

Polymer Science

In polymer formulations, this compound acts as a modifier that enhances properties such as thermal stability and mechanical strength. This application is crucial for developing advanced materials used in various industrial applications .

Analytical Chemistry

The compound is used as a reagent in analytical methods, aiding in the detection and quantification of other substances. This application is essential for quality control in manufacturing processes .

Case Studies

Case Study 1: Imaging Tumor Microenvironments

Recent studies have investigated the use of this compound in developing positron emission tomography (PET) imaging tracers. These tracers exploit the acidic microenvironment found in solid tumors, allowing for enhanced imaging specificity. Preliminary results indicate increased accumulation of these tracers in tumors compared to benign tissues.

Case Study 2: Long Persistent Luminescence Materials

Research has shown that incorporating this compound into metal halide frameworks can produce materials with stable long persistent luminescence (LPL) at room temperature. This property enhances their applicability in optoelectronic devices.

Mécanisme D'action

The mechanism of action of 4-Phenoxybenzylamine involves the inhibition of the NS3 protein of the Hepatitis C Virus. It stabilizes an inactive conformation of the NS3 protein, thereby inhibiting its function . This action is achieved by binding to a highly conserved novel binding site located at the interface between the protease and helicase domains of the NS3 protein . The inhibition of NS3 protein function represents a new class of direct-acting antiviral agents .

Comparaison Avec Des Composés Similaires

Composés similaires:

- 2-Phénoxyphénéthylamine

- 2-Phénoxybenzaldéhyde

- 4-Phénoxypyridine

Comparaison: La 4-Phénoxybenzylamine est unique en raison de son motif de substitution spécifique et de sa capacité à inhiber la protéine NS3 du virus de l'hépatite C . Bien que des composés similaires puissent partager des caractéristiques structurelles, ils n'exhibent pas les mêmes propriétés antivirales. Par exemple, la 2-Phénoxyphénéthylamine et la 2-Phénoxybenzaldéhyde sont principalement utilisées dans différentes synthèses chimiques et n'ont pas la même activité biologique .

Activité Biologique

4-Phenoxybenzylamine is a compound of interest in medicinal chemistry, particularly due to its biological activity against specific targets such as the Hepatitis C Virus (HCV) and its potential applications in neurotoxin inhibition. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

- Chemical Formula : C13H13NO

- Molecular Weight : 201.25 g/mol

- Appearance : White solid

- pKa : 9.13 (predicted)

- Storage Conditions : Keep in a dark place, sealed, and at room temperature

Inhibition of HCV NS3 Protein

This compound has been identified as an inhibitor of the NS3 protein of the Hepatitis C Virus. This protein plays a crucial role in viral replication and is a target for antiviral therapies. The compound binds to a highly conserved allosteric site at the interface between the protease and helicase domains of the NS3 protein, stabilizing an inactive conformation. The half-maximal inhibitory concentration (IC50) for this activity is approximately 500 µM .

Potential Neurotoxin Inhibition

In studies related to botulinum neurotoxin serotype A (BoNT/A), derivatives of this compound have shown promise as inhibitors. These compounds act by irreversibly modifying cysteine residues in the neurotoxin's light chain, which is responsible for its toxic effects. The most potent analogs derived from this class exhibited IC50 values around 120 µM , indicating significant inhibitory potential against BoNT/A .

Case Studies and Experimental Data

- Antiviral Activity Against HCV :

-

Neurotoxin Inhibition :

- Research investigating the structure-activity relationship (SAR) of phenoxybenzylamine derivatives revealed that modifications could enhance their binding affinity and inhibitory potency against BoNT/A. The findings suggest that strategic alterations in the chemical structure can lead to more effective inhibitors .

Comparative Analysis of Related Compounds

| Compound Name | Target | IC50 Value | Mechanism of Action |

|---|---|---|---|

| This compound | HCV NS3 Protein | 500 µM | Allosteric inhibition stabilizing inactive form |

| 1,4-Benzoquinone Derivative | BoNT/A Light Chain | 120 µM | Irreversible modification of cysteine residues |

| Phenoxybenzamine | Alpha Adrenergic Receptors | Not specified | Non-selective blockade leading to vasodilation |

Propriétés

IUPAC Name |

(4-phenoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAZAGUSBMVSAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375120 | |

| Record name | 4-Phenoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107622-80-0 | |

| Record name | 4-Phenoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107622-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-phenoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.